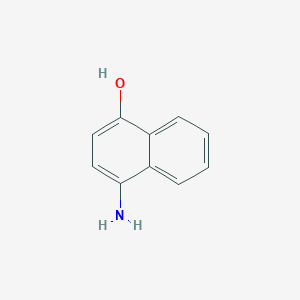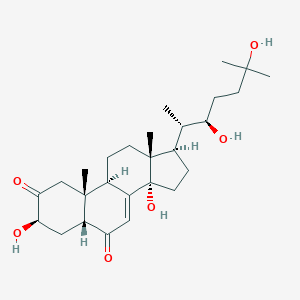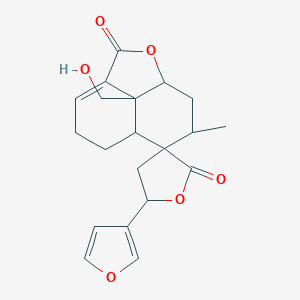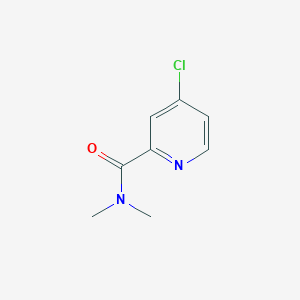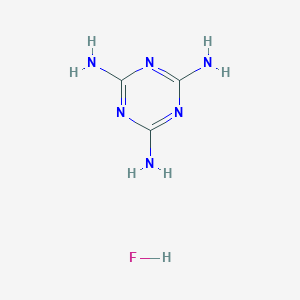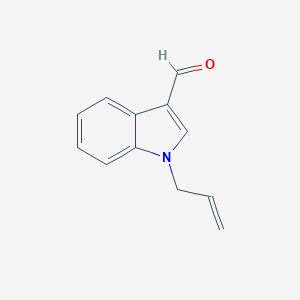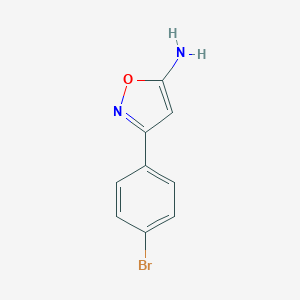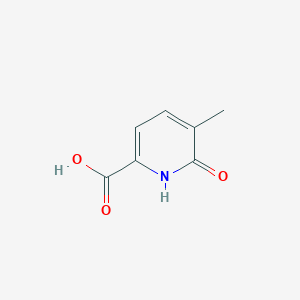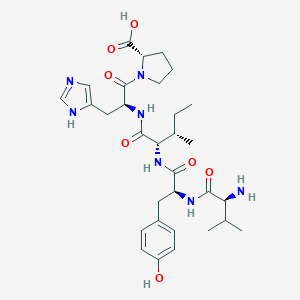
4-(2-Aminopropylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminopropylsulfanyl)phenol, also known as 4-APS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and materials science. This compound is a derivative of 4-mercaptophenol, which is a common precursor for the synthesis of various functional materials.
Mechanism Of Action
The mechanism of action of 4-(2-Aminopropylsulfanyl)phenol is not fully understood, but studies have suggested that it may interact with various cellular pathways and signaling molecules. For example, 4-(2-Aminopropylsulfanyl)phenol has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 4-(2-Aminopropylsulfanyl)phenol has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical And Physiological Effects
Studies have demonstrated that 4-(2-Aminopropylsulfanyl)phenol can affect various biochemical and physiological processes in cells and organisms. For example, 4-(2-Aminopropylsulfanyl)phenol has been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, 4-(2-Aminopropylsulfanyl)phenol has been shown to modulate the activity of various enzymes involved in cellular metabolism and signaling.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-(2-Aminopropylsulfanyl)phenol in lab experiments is its versatility. This compound can be easily synthesized and modified to suit various experimental needs. Additionally, 4-(2-Aminopropylsulfanyl)phenol has been shown to exhibit low toxicity, making it a safe and reliable compound for use in biological experiments.
However, there are also limitations to using 4-(2-Aminopropylsulfanyl)phenol in lab experiments. For example, the solubility of 4-(2-Aminopropylsulfanyl)phenol in aqueous solutions is limited, which can make it difficult to use in certain experimental setups. Additionally, 4-(2-Aminopropylsulfanyl)phenol has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 4-(2-Aminopropylsulfanyl)phenol. One area of interest is the development of new synthetic methods for 4-(2-Aminopropylsulfanyl)phenol and its derivatives. This could lead to the development of new functional materials and compounds with enhanced properties.
Another area of interest is the investigation of the mechanism of action of 4-(2-Aminopropylsulfanyl)phenol. A better understanding of how this compound interacts with cellular pathways and signaling molecules could lead to the development of new therapies for various diseases.
Finally, there is a growing interest in the use of 4-(2-Aminopropylsulfanyl)phenol in nanotechnology. This compound has been shown to exhibit unique properties when used in the synthesis of nanoparticles and other nanomaterials. Further research in this area could lead to the development of new materials with enhanced properties and applications.
In conclusion, 4-(2-Aminopropylsulfanyl)phenol is a versatile chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-(2-Aminopropylsulfanyl)phenol have been discussed in this paper. Further research in this area could lead to the development of new therapies and materials with enhanced properties and applications.
Synthesis Methods
The synthesis of 4-(2-Aminopropylsulfanyl)phenol can be achieved through the reaction of 4-mercaptophenol with 2-amino-1-propanol in the presence of a suitable catalyst. This reaction leads to the formation of 4-(2-Aminopropylsulfanyl)phenol as a white crystalline solid. The purity of the product can be improved through recrystallization and purification steps.
Scientific Research Applications
4-(2-Aminopropylsulfanyl)phenol has been extensively studied for its potential applications in various fields of science. In the field of medicine, 4-(2-Aminopropylsulfanyl)phenol has been shown to exhibit anti-inflammatory and anti-cancer properties. Studies have demonstrated that 4-(2-Aminopropylsulfanyl)phenol can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-(2-Aminopropylsulfanyl)phenol has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative disorders.
In the field of biotechnology, 4-(2-Aminopropylsulfanyl)phenol has been used as a ligand for the immobilization of enzymes and proteins on solid supports. This has led to the development of biosensors and biocatalysts that can be used for various applications, including environmental monitoring and bioremediation.
properties
CAS RN |
115044-39-8 |
|---|---|
Product Name |
4-(2-Aminopropylsulfanyl)phenol |
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
4-(2-aminopropylsulfanyl)phenol |
InChI |
InChI=1S/C9H13NOS/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,7,11H,6,10H2,1H3 |
InChI Key |
NOHIPOXNDXLSSO-UHFFFAOYSA-N |
SMILES |
CC(CSC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)O)N |
synonyms |
4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide hydrochloride , (+-)-isomer, 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide, (+-)-isomer HOMePAES |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



